molecular formula C5H8ClNO B12949851 4-Chloro-2-hydroxy-2-methylbutanenitrile

4-Chloro-2-hydroxy-2-methylbutanenitrile

Cat. No.: B12949851
M. Wt: 133.57 g/mol
InChI Key: XLWFUTCBNLYRNA-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-2-methylbutanenitrile is an organic compound with the molecular formula C5H8ClNO It is a nitrile derivative, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Chlorination of 2-Hydroxy-2-methylbutanenitrile

      Starting Material: 2-Hydroxy-2-methylbutanenitrile

      Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

      Conditions: The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the substitution of the hydroxyl group with a chlorine atom, yielding 4-Chloro-2-hydroxy-2-methylbutanenitrile.

  • Industrial Production Methods

      Large-Scale Synthesis: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of 4-Chloro-2-hydroxy-2-methylbutanenitrile can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction can convert the nitrile group to an amine, resulting in 4-Chloro-2-hydroxy-2-methylbutylamine.

  • Substitution

      Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

      Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can replace the chlorine atom with other nucleophiles, forming various derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: 4-Chloro-2-hydroxy-2-methylbutanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a valuable building block in organic chemistry.

Biology

    Biochemical Studies: This compound can be used to study enzyme-catalyzed reactions involving nitriles and hydroxyl groups. It serves as a model substrate to investigate the mechanisms of enzymatic transformations.

Medicine

    Pharmaceuticals: this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

    Materials Science: The compound is used in the production of specialty polymers and resins. Its unique structure imparts desirable properties to the final materials, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 4-Chloro-2-hydroxy-2-methylbutanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylbutanenitrile

      Comparison: Lacks the chlorine atom, making it less reactive in substitution reactions. it can still undergo oxidation and reduction reactions.

  • 4-Chloro-2-hydroxybutanenitrile

      Comparison: Similar structure but lacks the methyl group. This difference can affect the compound’s steric properties and reactivity.

  • 4-Chloro-2-methylbutanenitrile

      Comparison: Lacks the hydroxyl group, which significantly alters its chemical behavior, particularly in reactions involving nucleophiles and electrophiles.

Uniqueness

4-Chloro-2-hydroxy-2-methylbutanenitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon atom. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

4-chloro-2-hydroxy-2-methylbutanenitrile

InChI

InChI=1S/C5H8ClNO/c1-5(8,4-7)2-3-6/h8H,2-3H2,1H3

InChI Key

XLWFUTCBNLYRNA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)(C#N)O

Origin of Product

United States

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